molecular formula C21H19N3 B5698084 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline

4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline

Cat. No. B5698084
M. Wt: 313.4 g/mol
InChI Key: UWQQXQNDBXLABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. This compound is commonly used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline has various applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. The compound has also been used as a ligand in the development of new drugs for the treatment of cancer and other diseases. Its ability to selectively target cancer cells has made it a promising candidate for the development of targeted therapies.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the disruption of the microtubule network in cancer cells, ultimately resulting in cell death. The compound has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline has been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which can help reduce oxidative stress in cells. The compound has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline in lab experiments is its specificity for cancer cells. This allows for targeted therapies that can minimize the side effects associated with traditional chemotherapy. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline. One area of interest is the development of new drug formulations that can improve the solubility of the compound. Another area of research is the development of new targeted therapies that can enhance the anti-cancer properties of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which can help identify new applications in scientific research.

Synthesis Methods

The synthesis of 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline involves the reaction of 2-methylbenzylamine with o-phenylenediamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-[(2-methylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-15-6-2-3-7-17(15)14-22-18-12-10-16(11-13-18)21-23-19-8-4-5-9-20(19)24-21/h2-13,22H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQQXQNDBXLABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline

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